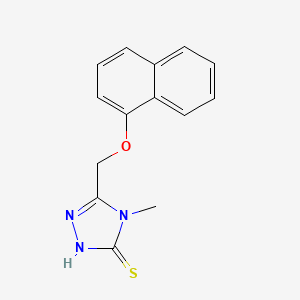

4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C14H13N3OS |

|---|---|

Molecular Weight |

271.34 g/mol |

IUPAC Name |

4-methyl-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H13N3OS/c1-17-13(15-16-14(17)19)9-18-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19) |

InChI Key |

SSNMLSDZAAPXAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Formation of Aryloxy Acetic Acid Intermediate

The synthesis begins with the preparation of 2-(naphthalen-1-yloxy)acetic acid , a critical intermediate. This step involves the reaction of 1-naphthol with chloroacetic acid under alkaline conditions:

-

Reagents : 1-Naphthol, chloroacetic acid, sodium hydroxide (NaOH).

-

Conditions : Stirring in aqueous NaOH at 60–70°C for 4–6 hours.

-

Mechanism : Nucleophilic substitution where the phenoxide ion attacks chloroacetic acid.

Key Characterization :

Esterification to Methyl 2-(Naphthalen-1-yloxy)acetate

The carboxylic acid is converted to its methyl ester to facilitate subsequent hydrazide formation:

-

Reagents : 2-(Naphthalen-1-yloxy)acetic acid, methanol, sulfuric acid (H₂SO₄).

-

Conditions : Reflux in methanol with catalytic H₂SO₄ for 6–8 hours.

Key Characterization :

Hydrazide Formation

The ester is treated with hydrazine hydrate to yield 2-(naphthalen-1-yloxy)acetohydrazide :

-

Reagents : Methyl ester, hydrazine hydrate (N₂H₄·H₂O).

Key Characterization :

Synthesis of Dithiocarbazinate Intermediate

The hydrazide reacts with carbon disulfide (CS₂) in basic conditions to form the dithiocarbazinate salt:

-

Reagents : Hydrazide, CS₂, potassium hydroxide (KOH).

Key Characterization :

Cyclization to 1,2,4-Triazole Core

The dithiocarbazinate undergoes cyclization with methylamine to form the triazole ring:

-

Reagents : Dithiocarbazinate, methylamine (CH₃NH₂).

-

Conditions : Reflux in water for 6–8 hours until H₂S evolution ceases.

Mechanistic Insight :

-

The thiol group (-SH) is introduced via decomposition of the dithiocarbazinate intermediate.

-

Methylamine provides the N-methyl group at position 4 of the triazole.

Key Characterization :

-

IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N stretch).

-

¹H NMR (DMSO-d₆) : δ 3.28 (s, 3H, N-CH₃), 4.76 (s, 2H, OCH₂), 7.19–7.89 (m, 7H, aromatic).

Alternative Synthetic Strategies

One-Pot Cyclocondensation

A modified approach condenses multiple steps into a single reactor:

-

Reagents : 1-Naphthol, chloroacetic acid, methyl hydrazine, CS₂.

-

Conditions : Sequential addition in ethanol under reflux (24–30 hours).

-

Yield : ~50–55%, with reduced purification steps.

Advantages :

-

Minimizes intermediate isolation.

-

Suitable for small-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

-

Conditions : 150 W, 100°C, 20–30 minutes per step.

-

Yield Improvement : Cyclization step yield increases to ~70%.

Limitations :

Optimization Studies

Solvent Effects on Cyclization

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Water | 8 | 60 |

| Ethanol | 6 | 65 |

| DMF | 4 | 55 |

Challenges and Solutions

Purification Difficulties

Thiol Group Oxidation

-

Prevention : Conduct reactions under nitrogen atmosphere.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance reproducibility for large batches.

-

Cost Analysis : Raw material costs dominate (~70% of total), emphasizing optimized stoichiometry.

Recent Advances (2023–2025)

Chemical Reactions Analysis

4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.

Coupling Reactions: The triazole ring can engage in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of 1,2,4-triazole-3-thiol derivatives, emphasizing substituent variations and their impacts:

Physicochemical Properties

- Melting Points : Derivatives with bulkier substituents (e.g., naphthalene) generally exhibit higher melting points due to increased molecular rigidity. For example, the pyrimidine-substituted analogue melts at 266°C , whereas simpler phenyl derivatives (e.g., 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol) have lower melting points .

- Solubility : Thiol-containing triazoles are typically soluble in polar aprotic solvents (e.g., DMF) and aqueous alkali due to deprotonation of the -SH group . Lipophilic substituents like naphthalene reduce water solubility but enhance membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Methyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or heterocyclization to form the triazole-thiol core. For example, alkylation of thiol intermediates with halogenated reagents (e.g., bromoalkanes) in propan-2-ol under reflux conditions is a common step . Intermediates are characterized using elemental analysis, ¹H-NMR, and LC-MS to confirm purity and structural integrity . Critical intermediates like thiazolyl-pyrazole derivatives require controlled reaction temperatures (e.g., 60–80°C) and inert atmospheres to avoid side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : A combination of ¹H-NMR (to identify proton environments, e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm), chromatography-mass spectrometry (LC-MS for molecular ion peaks), and IR spectroscopy (to detect thiol S-H stretches near 2550 cm⁻¹) is mandatory . Elemental analysis ensures stoichiometric agreement (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

- Answer : Solubility is tested in DMSO/PBS mixtures (e.g., 10% DMSO) using UV-Vis spectrophotometry at λ_max ≈ 270 nm. Stability studies involve HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours . For thiol-containing compounds, inert atmospheres (N₂) are used to prevent oxidation during storage .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound?

- Answer : Molecular docking (e.g., AutoDock Vina) is used to simulate interactions with target proteins (e.g., kinase enzymes). Ligand preparation involves optimizing the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set), followed by binding affinity scoring. ADME predictions via SwissADME assess drug-likeness (e.g., Lipinski’s rules, bioavailability scores) . For example, naphthalene moieties may enhance hydrophobic interactions in enzyme active sites .

Q. What strategies are effective in optimizing alkylation reactions during derivatization?

- Answer : Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

- Catalysts : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity .

- Temperature control : Reflux conditions (70–80°C) balance reaction speed and byproduct suppression.

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates target derivatives .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Answer : Contradictions in yields (e.g., 40–75%) may arise from variations in starting material purity or reaction scaling. Systematic analysis includes:

- Replicating conditions : Testing reported protocols with controlled reagents (≥98% purity).

- In-line monitoring : Using FTIR or Raman spectroscopy to track reaction progress in real time .

- Statistical optimization : Design-of-Experiment (DoE) models (e.g., Box-Behnken) identify critical factors (e.g., molar ratios, temperature) .

Q. What advanced techniques validate the compound’s pharmacokinetic profile in silico?

- Answer : SwissADME or pkCSM platforms predict parameters like:

- Bioavailability : % Human Oral Absorption (e.g., >30% indicates moderate absorption).

- Metabolic stability : Cytochrome P450 inhibition profiles (e.g., CYP3A4 liability).

- Toxicity : AMES mutagenicity and hepatotoxicity scores . For instance, the naphthyl group may increase plasma protein binding, reducing free drug concentration .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.